Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate

Catalog No.
S14431445
CAS No.
M.F
C15H21NO3
M. Wt
263.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydro...

Product Name

Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate

IUPAC Name

tert-butyl N-(1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-9-8-10-6-4-5-7-11(10)13(12)17/h4-7,12-13,17H,8-9H2,1-3H3,(H,16,18)

InChI Key

RLWZMXCQUSZXSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2C1O

Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate is a carbamate derivative characterized by its unique structure, which includes a tert-butyl group and a tetrahydronaphthalene moiety. The compound has the molecular formula C15H21NO3C_{15}H_{21}NO_3 and a molecular weight of approximately 263.34 g/mol. Its structure features a hydroxy group attached to the tetrahydronaphthalene ring, contributing to its potential biological activity and applications in medicinal chemistry.

Typical of carbamates. These may include:

  • Hydrolysis: Carbamates can undergo hydrolysis to yield the corresponding amine and carbonic acid derivatives.
  • Transesterification: The tert-butyl group may be replaced with other alcohols under acidic or basic conditions.
  • Nucleophilic substitution: The carbamate nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are fundamental in synthetic organic chemistry, particularly in the modification of bioactive compounds.

Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate exhibits potential biological activities due to its structural components. Similar compounds have been studied for their roles as enzyme inhibitors, particularly in the context of drug development for diseases such as cancer and neurodegenerative disorders. The presence of the tetrahydronaphthalene structure may enhance interactions with biological targets due to its hydrophobic characteristics.

The synthesis of tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate can be achieved through several methods:

  • Direct Carbamation: This involves reacting an amine derived from the tetrahydronaphthalene with tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Mannich Reaction: Utilizing an aldehyde and an amine to form a β-amino carbonyl compound which can then be converted into the desired carbamate.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to ensure that the final product maintains specific stereochemistry at the hydroxy group.

These methods allow for the selective formation of the desired compound while minimizing by-products.

Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate finds applications primarily in medicinal chemistry as a lead compound for drug development. Its potential as an enzyme inhibitor makes it valuable in therapeutic contexts such as:

  • Cancer Treatment: Targeting specific enzymes involved in tumor growth.
  • Neurological Disorders: Modulating pathways associated with neurodegeneration.

Additionally, it may serve as an intermediate in the synthesis of other bioactive compounds.

Studies on interaction profiles with biological macromolecules (proteins and enzymes) are crucial for understanding the pharmacological potential of tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate. These studies typically involve:

  • Binding Affinity Assays: To determine how strongly the compound interacts with target proteins.
  • Inhibition Studies: To assess its effectiveness in inhibiting enzymatic activity.

Such studies help elucidate mechanisms of action and predict therapeutic efficacy.

Several compounds share structural or functional similarities with tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate. These include:

Compound NameMolecular FormulaNotable Features
Tert-butyl [(1S,2S)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamateC15H21NO3C_{15}H_{21}NO_3Different stereochemistry at hydroxy group
Tert-butyl [(1R)-phenyl(phenylsulfonyl)methyl]carbamateC_{16}H_{21NO_4SContains a phenylsulfonyl group
Tert-butyl [(S)-3-hydroxybutyric acid]carbamateC_{8}H_{17}NO_3Shorter carbon chain with different biological activity

These compounds highlight the uniqueness of tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate through its specific stereochemistry and functional groups that may contribute to distinct biological activities and therapeutic potentials.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

263.15214353 g/mol

Monoisotopic Mass

263.15214353 g/mol

Heavy Atom Count

19

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